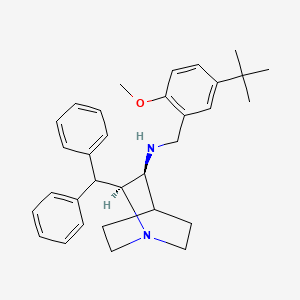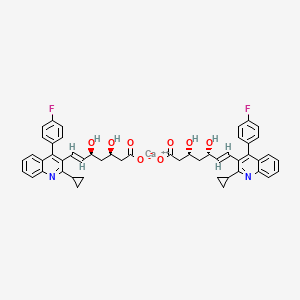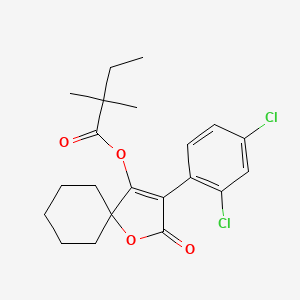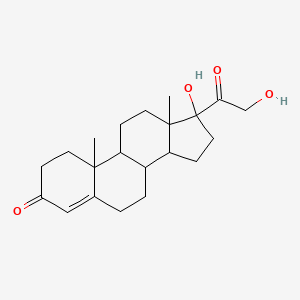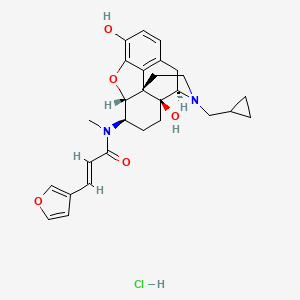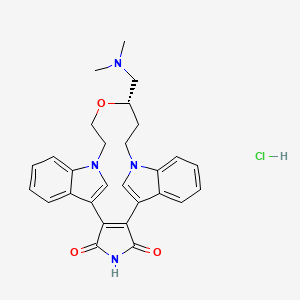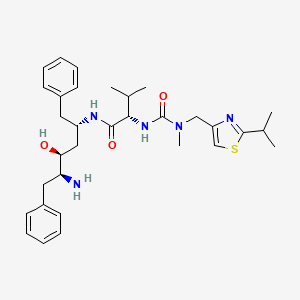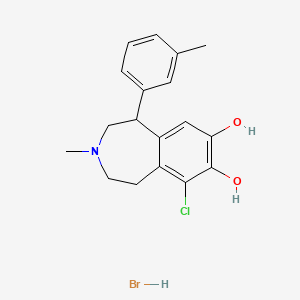
SKF 83959 hydrobromide
Vue d'ensemble
Description
SKF 83959 hydrobromide is a dopamine D1-like receptor partial agonist . The Ki values for rat D1, D5, D2, and D3 receptors are 1.18, 7.56, 920, and 399 nM, respectively . It may act as an antagonist in vivo, producing anti-Parkinsonian effects and antagonizing the behavioral effects of cocaine . It is also a potent allosteric modulator of the sigma (σ)-1 receptor .
Molecular Structure Analysis
The molecular formula of SKF 83959 hydrobromide is C18H20ClNO2.HBr . Its molecular weight is 398.72 .Physical And Chemical Properties Analysis
SKF 83959 hydrobromide is a solid substance . It is soluble to >20 mg/mL in DMSO, but insoluble in water .Applications De Recherche Scientifique
Dopamine Signaling Studies
SKF 83959 hydrobromide has been utilized in research to study dopamine signaling, particularly in relation to eye blinking in monkeys and phosphorylation of CaMKIIα in mice. This indicates its role in neurological processes and potential applications in understanding dopamine-related disorders .
Neuroprotective and Anti-Parkinsonian Effects
This compound exhibits neuroprotective properties and has shown anti-Parkinsonian effects through selective activation of phosphoinositol-linked D1 receptors. It also promotes migration of cultured astrocytes by ERK1/2 activation, which could be significant in neurodegenerative disease research .
Oxidative Stress Protection
SKF 83959 is protective against oxidative stress in retinal ganglion cells after hydrogen peroxide-induced injury in vitro. This suggests its potential use in studies related to oxidative damage and retinal health .
Schizophrenia Model Research
In a rat model of schizophrenia, SKF 83959 had positive effects on hippocampal function as determined using electrophysiology but impaired spatial learning. This dual effect provides insights into the complex nature of schizophrenia and the role of dopamine receptors .
Allosteric Modulation of Sigma-1 Receptor
The compound acts as an allosteric modulator of the sigma-1 (σ1) receptor, enhancing binding to and delaying dissociation from the selective σ1-receptor agonist pentazocine. This property could be explored further for its implications in sigma receptor pharmacology .
Anti-Parkinsonian and Cocaine Antagonism
SKF 83959 hydrobromide may act as an antagonist in vivo, producing anti-Parkinsonian effects and antagonizing the behavioral effects of cocaine. This points towards its potential therapeutic applications in Parkinson’s disease and substance abuse treatment .
Mécanisme D'action
Target of Action
SKF 83959 hydrobromide is a potent and selective dopamine D1-like receptor partial agonist . It primarily targets the dopamine D1, D5, D2, and D3 receptors in rats, with Ki values of 1.18, 7.56, 920, and 399 nM respectively . These receptors play a crucial role in the dopaminergic signaling pathway, which is involved in various physiological functions including motor control, cognition, and reward.
In addition to dopamine receptors, SKF 83959 hydrobromide is also a potent allosteric modulator of the sigma (σ)-1 receptor . The σ-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor.
Mode of Action
SKF 83959 hydrobromide interacts with its targets by acting as a partial agonist at the dopamine D1-like receptors It may also act as an antagonist in vivo, producing anti-Parkinsonian effects and antagonizing the behavioral effects of cocaine .
As an allosteric modulator of the σ-1 receptor, SKF 83959 hydrobromide binds to a site on the receptor that is distinct from the active site, leading to a change in the receptor’s conformation and modulating its activity .
Biochemical Pathways
The activation of dopamine D1-like receptors by SKF 83959 hydrobromide stimulates the phosphoinositol signaling pathway . This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which further triggers the release of calcium ions from the ER and activates protein kinase C (PKC), respectively .
The modulation of σ-1 receptors can influence various biochemical pathways, including those involved in calcium signaling, cell survival, and neuroplasticity .
Pharmacokinetics
It is soluble in dmso , which suggests it could be administered in a suitable vehicle for in vivo studies.
Result of Action
The activation of dopamine D1-like receptors and modulation of σ-1 receptors by SKF 83959 hydrobromide can lead to various molecular and cellular effects. It has been shown to have neuroprotective effects and can improve cognitive dysfunction . It can also reverse scopolamine-induced cognitive impairments in animal models .
Orientations Futures
SKF 83959 hydrobromide has been used in dopamine signaling studies on eye blinking in monkeys and on phosphorylation of CaMKIIα in mice . It has neuroprotective and anti-parkinsonian effects through selective activation of phosphoinositol-linked D1 receptor and promotes migration of cultures astrocytes by ERK1/2 activation . It can be used for the research of Alzheimer’s disease and depression .
Propriétés
IUPAC Name |
9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2.BrH/c1-11-4-3-5-12(8-11)15-10-20(2)7-6-13-14(15)9-16(21)18(22)17(13)19;/h3-5,8-9,15,21-22H,6-7,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYWNBUFNGHNCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042629 | |
| Record name | SKF 83959 hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SKF 83959 hydrobromide | |
CAS RN |
67287-95-0 | |
| Record name | 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-3-methyl-1-(3-methylphenyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67287-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SKF-83959 hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SKF 83959 hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SKF-83959 HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NB1Z2NM8O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[[4-[7-(Hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid](/img/structure/B1663612.png)

